While the provided papers do not explicitly detail the synthesis of 8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine itself, they highlight its use as a building block. One paper describes a multi-step synthesis of (2S,3S,4R,5R)-5-(6-(((7-bromo-2-(dimethylamino)-4-((3-methylisoxazol-5-yl)methoxy)benzo[d]oxazol-5-yl)methyl)amino)-9H-purin-9-yl)-3,4-dihydroxy-N-methyltetrahydrofuran-2-carboxamide, a selective A3 adenosine receptor agonist. This synthesis involves the condensation of a modified adenosine molecule with an amine that includes the 8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine moiety. []
One primary reaction involving 8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine is its use in nucleophilic substitution reactions. The amine group at the 6-position can act as a nucleophile, reacting with suitable electrophiles to form a new bond. This reaction is key in attaching the 8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine moiety to other molecules during the synthesis of more complex structures. []
The primary application of 8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine is in the synthesis of more complex molecules with potential biological activity. It serves as a crucial building block in medicinal chemistry for developing drugs and therapeutic agents. One specific example is its utilization in synthesizing a selective A3 adenosine receptor agonist, potentially useful in treating cardiac ischemia. [] Additionally, 8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine derivatives have been explored as potential heat shock protein 90 (Hsp90) inhibitors. [, , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7